1-(1-Methyl-1H-indol-2-yl)ethanone
Overview
Description
The compound "1-(1-Methyl-1H-indol-2-yl)ethanone" is a derivative of indole, which is a fundamental skeleton in medicinal chemistry. Indole derivatives are known for their wide range of biological activities and are key intermediates in the synthesis of various bioactive molecules. The indole moiety is present in many natural products and pharmaceuticals, making the study and synthesis of its derivatives, including "1-(1-Methyl-1H-indol-2-yl)ethanone," highly relevant in the field of drug discovery and development .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a modified Darzens reaction under oxidative conditions has been used to synthesize anti-α,β-epoxy ketones from related ethanone compounds, demonstrating the versatility of reactions that can be applied to indole derivatives . Click chemistry approaches have also been employed to synthesize indole-containing compounds with good yields, indicating the adaptability of this moiety to modern synthetic methods . Furthermore, the synthesis of 1-(1H-indol-1-yl)ethanone derivatives has been achieved through condensation reactions, showcasing the reactivity of the indole ring with other functional groups .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized using various spectroscopic techniques. Single-crystal X-ray diffraction, UV-vis spectra, FTIR spectra, and NMR chemical shifts are standard methods used to identify and confirm the structure of these compounds . Quantum chemical calculations, such as density functional theory (DFT), provide insights into the electronic structure, bond lengths, bond angles, and charge distributions, which are crucial for understanding the reactivity and properties of the molecule .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions, including bromination, aldol condensation, substitution, and isomerization . The presence of the indole ring allows for electrophilic substitution reactions, as well as interactions with various reagents to form new bonds and molecular structures. The reactivity of the indole ring can lead to unexpected products, such as the formation of 3-hydroxylated products via unusual rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of electron-donating groups and π-π conjugated segments can affect properties like optical band gap energy, which is relevant for electronic applications . The intermolecular interactions, such as C-H⋯O hydrogen bonds, can influence the compound's stability and reactivity . Additionally, the photophysical properties of indole derivatives, such as photorelease behavior, are important for applications in photochemistry and the development of photoremovable protecting groups .
Scientific Research Applications
Antibacterial and Antifungal Activities : A study synthesized new 1H-Indole derivatives and evaluated them for antimicrobial activity against various microorganisms. These derivatives exhibited significant antimicrobial activities, highlighting their potential use in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory and Analgesic Properties : Another research focused on synthesizing novel 1-(1H-indol-1-yl)ethanone compounds and evaluating their in vivo analgesic and anti-inflammatory activities. These compounds showed promising results as nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).
Evaluation for Anti-inflammatory Activity : A study synthesized a series of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives and evaluated them for anti-inflammatory activity in albino rats. This research contributes to the development of new anti-inflammatory agents (Current Drug Discovery Technologies, 2022).
Synthesis of Bis(1H-Indol-3-yl)ethanones : A study described efficient syntheses of bis (1H-indol-3-yl)ethanones, highlighting their potential application in various chemical processes and possibly in the development of new compounds (Journal of Chemistry, 2012).
Neuroprotective Agent Development : Indole derivatives have been studied for their potential as neuroprotective agents, showing significant antioxidant properties and affinity for N-methyl-D-aspartate (NMDA) receptors. This research opens avenues for developing treatments for neurodegenerative diseases (Bioorganic & Medicinal Chemistry, 2013).
Inhibitors for Indoleamine 2,3-Dioxygenase (IDO) : Research into indol-2-yl ethanone derivatives as inhibitors of IDO, a heme dioxygenase involved in the immune escape of diseases like cancer, has shown promising results, offering potential in cancer treatment (Bioorganic & Medicinal Chemistry, 2011).
New Psychoactive Substances in Wastewater : A study included the analysis of 1-(1-naphthyl)(1-pentyl-1H-indol-3-yl)ethanone among new psychoactive substances in wastewater, highlighting the importance of monitoring these compounds for public health and safety (Talanta, 2015).
properties
IUPAC Name |
1-(1-methylindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)11-7-9-5-3-4-6-10(9)12(11)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUKISNBRDNDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344056 | |
Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-2-yl)ethanone | |
CAS RN |
16498-68-3 | |
Record name | 1-(1-Methyl-1H-indol-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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